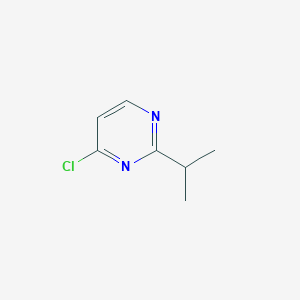

4-Chloro-2-(propan-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULLJCZLRYHWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498368 | |

| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68210-26-4 | |

| Record name | 4-Chloro-2-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(propan-2-yl)pyrimidine

Introduction

4-Chloro-2-(propan-2-yl)pyrimidine is a key heterocyclic building block in the development of novel therapeutic agents. Its strategic importance lies in the versatile reactivity of the pyrimidine core, which is substituted with a reactive chlorine atom at the 4-position and an isopropyl group at the 2-position. The chlorine atom serves as a handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the isopropyl group can influence the molecule's steric and electronic properties, impacting its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound, designed for researchers and professionals in the fields of medicinal chemistry and drug development.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the pyrimidine ring to form the precursor, 2-(propan-2-yl)pyrimidin-4-ol. The second step is a chlorination reaction to replace the hydroxyl group with a chlorine atom. This strategy is widely adopted due to the ready availability of starting materials and the generally high yields of each step.

Caption: Overall two-step synthetic workflow for this compound.

Part 1: Synthesis of 2-(Propan-2-yl)pyrimidin-4-ol

The initial and crucial phase of this synthesis is the construction of the pyrimidine core. This is accomplished through a condensation reaction between isobutyramidine and a suitable β-ketoester, such as ethyl acetoacetate.

Reaction Scheme

Caption: Condensation reaction for the synthesis of 2-(Propan-2-yl)pyrimidin-4-ol.

Causality of Experimental Choices

The choice of isobutyramidine as the nitrogen-containing component is dictated by the desired 2-isopropyl substituent on the final product. Ethyl acetoacetate is a commonly used and commercially available β-ketoester that provides the remaining carbon atoms for the pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the active methylene group of the β-ketoester, facilitating its nucleophilic attack on the amidine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidinol ring.

Experimental Protocol: Synthesis of 2-(Propan-2-yl)pyrimidin-4-ol

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Isobutyramidine hydrochloride | 122.60 | 12.26 g | 0.10 |

| Sodium ethoxide | 68.05 | 7.49 g | 0.11 |

| Ethyl acetoacetate | 130.14 | 13.01 g | 0.10 |

| Ethanol (anhydrous) | 46.07 | 150 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium ethoxide under a nitrogen atmosphere.

-

Once the sodium ethoxide has dissolved, add isobutyramidine hydrochloride to the solution and stir the resulting suspension for 30 minutes at room temperature.

-

To this mixture, add ethyl acetoacetate dropwise over a period of 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filter the resulting solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 2-(propan-2-yl)pyrimidin-4-ol as a white to off-white solid.

Expected Yield: 75-85%

Part 2: Synthesis of this compound

The second step involves the conversion of the hydroxyl group of the pyrimidinol intermediate to a chlorine atom. This is a classic transformation in heterocyclic chemistry, and phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose.[1]

Reaction Scheme

Caption: Chlorination of 2-(Propan-2-yl)pyrimidin-4-ol using phosphorus oxychloride.

Causality of Experimental Choices

Phosphorus oxychloride is a powerful chlorinating agent that readily converts hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically carried out in an excess of phosphorus oxychloride, which can also serve as the solvent. Alternatively, a high-boiling inert solvent such as chloroform can be used.[1] Heating is necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(Propan-2-yl)pyrimidin-4-ol | 138.17 | 13.82 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 g (28 mL) | 0.30 |

| Chloroform (optional) | 119.38 | 50 mL | - |

| Ice | - | ~200 g | - |

| n-Hexane | 86.18 | 200 mL | - |

| Anhydrous sodium sulfate | 142.04 | 10 g | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-(propan-2-yl)pyrimidin-4-ol (13.82 g) to phosphorus oxychloride (28 mL). If desired, chloroform (50 mL) can be used as a solvent.[1]

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a beaker with constant stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl fumes.

-

Once the ice has melted, extract the aqueous layer with n-hexane (2 x 100 mL).[1]

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil.[1]

Expected Yield: 80-90%

Characterization

The final product, this compound, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the pyrimidine ring protons.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the reaction mixture with ice is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The methodology relies on well-established chemical transformations and utilizes readily available reagents. By understanding the underlying principles of each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. This guide serves as a practical resource for the preparation of this valuable intermediate, facilitating its application in the discovery and development of new chemical entities.

References

-

PrepChem. Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. Available at: [Link]

Sources

4-Chloro-2-(propan-2-yl)pyrimidine chemical properties

An In-depth Technical Guide to 4-Chloro-2-(propan-2-yl)pyrimidine: Properties, Synthesis, and Reactivity

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including essential components of DNA and RNA.[1] Its synthetic versatility and ability to engage in various biological interactions make it a focal point of drug discovery research.[1] Within this important class of heterocycles, this compound emerges as a key intermediate. Its strategic substitution pattern—an isopropyl group at the C2 position and a reactive chlorine atom at the C4 position—renders it an ideal building block for constructing more complex molecular architectures.

The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement, providing a reliable handle for introducing diverse functional groups. This reactivity is the foundation of its utility, allowing chemists to readily synthesize libraries of novel pyrimidine derivatives for screening in various therapeutic areas, from oncology to infectious diseases.[2][3][4] This guide offers a comprehensive overview of the chemical properties, synthesis, and core reactivity of this compound, providing researchers and drug development professionals with the technical insights required to effectively utilize this versatile reagent.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reaction setup, and purification. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogues and computational predictions.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

|---|---|---|

| Molecular Formula | C₇H₉ClN₂ | Calculated |

| Molecular Weight | 156.61 g/mol | Calculated |

| CAS Number | 1049033-68-1 | --- |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogues like 4-Chloro-2-(methylthio)pyrimidine[5] |

| Boiling Point | Predicted: 233.7±20.0 °C | Predicted for the similar 4-chloro-6-ethyl-2-(propan-2-yl)pyrimidine[6] |

| Density | Predicted: 1.081±0.06 g/cm³ | Predicted for the similar 4-chloro-6-ethyl-2-(propan-2-yl)pyrimidine[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Based on general properties of chloropyrimidines[7] |

| pKa | Predicted: 1.09±0.30 | Predicted for the similar 4-chloro-6-ethyl-2-(propan-2-yl)pyrimidine[6] |

Spectroscopic Data Insights:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton and a doublet for the two equivalent methyl groups. The two aromatic protons on the pyrimidine ring will appear as doublets.

-

¹³C NMR: The carbon spectrum will show distinct signals for the isopropyl carbons and the four unique carbons of the pyrimidine ring. The carbon atom attached to the chlorine (C4) will be significantly influenced by the halogen's electronegativity.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the parent ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis of this compound

The most common and industrially scalable method for synthesizing 4-chloropyrimidines involves the chlorination of the corresponding 4-hydroxypyrimidine (which exists in its tautomeric pyrimidone form) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]

General Synthetic Workflow

The synthesis is typically a two-step process starting from readily available materials. First, a condensation reaction is performed to construct the pyrimidine ring, followed by chlorination to install the reactive handle.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the chlorination of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, a common precursor.

Materials:

-

6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Diisopropylethylamine (DIPEA) (optional, 0.1-0.5 eq)

-

Toluene or another high-boiling inert solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq). A co-solvent like toluene can be used.

-

Catalysis (Optional): Add a catalytic amount of DIPEA. This can often accelerate the reaction.

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up (Quenching): Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent, which serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[3][9] The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the chlorine-bearing carbon towards attack by nucleophiles.[10] This reactivity is generally more pronounced at the C4/C6 positions compared to the C2 position in unsubstituted pyrimidines.[11]

Nucleophilic Aromatic Substitution (SₙAr)

A wide variety of nucleophiles can displace the C4-chloride, enabling access to a diverse range of substituted pyrimidines.[12][13]

Common Nucleophiles and Products:

-

Amines (R-NH₂): Leads to the formation of 4-amino-2-isopropylpyrimidines, a common core in kinase inhibitors.[14]

-

Alkoxides (R-O⁻): Produces 4-alkoxy-2-isopropylpyrimidines.

-

Thiols (R-S⁻): Yields 4-thioether-2-isopropylpyrimidines.

-

Organometallic Reagents: Can be used in cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds.

Caption: Reactivity of this compound.

Representative Protocol: Amination Reaction

This protocol details a typical SₙAr reaction with an amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1-1.5 eq)

-

A non-nucleophilic base, e.g., DIPEA or K₂CO₃ (2.0 eq)

-

A polar aprotic solvent, e.g., DMF, DMSO, or NMP

-

Water

-

Ethyl Acetate (EtOAc) or DCM

Procedure:

-

Reaction Setup: Dissolve this compound in the chosen solvent in a reaction vessel.

-

Addition of Reagents: Add the amine followed by the base.

-

Heating: Heat the mixture to a temperature between 60 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require screening.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like EtOAc.

-

Washing: Wash the combined organic layers with water and then brine to remove the solvent and residual base.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the desired 4-amino-2-(propan-2-yl)pyrimidine derivative.

Safety and Handling

As with all chlorinated organic compounds and reagents, proper safety precautions are essential.

-

Hazards: this compound is expected to be an irritant to the skin, eyes, and respiratory system.[15][16] Similar compounds like 4-chloro-2-(methylthio)pyrimidine are classified as corrosive and can cause severe skin burns and eye damage.[5]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It should be kept away from strong oxidizing agents, acids, and bases.[17]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, centered on the nucleophilic displacement of the C4-chloride, provides a reliable and straightforward entry point to a vast chemical space of substituted pyrimidines. This accessibility, combined with the proven biological importance of the pyrimidine core, solidifies its role as a critical intermediate for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity empowers chemists to strategically design and execute synthetic campaigns toward novel and potentially life-saving therapeutics.

References

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available from: [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]

- Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1.

-

Royal Society of Chemistry. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

-

Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. Available from: [Link]

-

Schrödinger. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. Available from: [Link]

- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]

-

Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Pyrimidine | C4H4N2 | CID 9260 - PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem. Available from: [Link]

-

PubChem. 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. Available from: [Link]

-

PubChem. 4-chloro-6-(propan-2-yloxy)pyrimidine. Available from: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-(methylthio)pyrimidine | 49844-90-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-chloro-6-ethyl-2-(propan-2-yl)pyrimidine | 1155151-74-8 [chemicalbook.com]

- 7. srinichem.com [srinichem.com]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. preprints.org [preprints.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-isopropylpyrimidine (CAS No. 68210-26-4), a key intermediate in pharmaceutical synthesis. This document is intended to serve as a vital resource for researchers and professionals in drug development, offering detailed information on its physicochemical characteristics, spectral data, and essential handling and safety protocols. A thorough understanding of these properties is critical for the effective design, optimization, and implementation of synthetic routes and for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

Introduction

4-Chloro-2-isopropylpyrimidine is a substituted pyrimidine derivative that plays a significant role as a building block in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous pharmaceuticals, owing to its ability to engage in a wide range of biological interactions. The presence of a reactive chlorine atom at the 4-position and an isopropyl group at the 2-position imparts specific steric and electronic properties to the molecule, making it a versatile precursor for nucleophilic substitution reactions in the development of novel therapeutic agents.

This guide provides an in-depth analysis of the physical and spectral properties of 4-Chloro-2-isopropylpyrimidine, supported by established scientific principles and experimental methodologies.

Physicochemical Properties

A precise understanding of the physicochemical properties of 4-Chloro-2-isopropylpyrimidine is fundamental for its handling, storage, and application in synthetic chemistry. These properties influence reaction kinetics, solubility, and purification strategies.

Table 1: Summary of Physicochemical Properties of 4-Chloro-2-isopropylpyrimidine

| Property | Value | Source/Method |

| CAS Number | 68210-26-4 | Chemical Abstracts Service |

| Molecular Formula | C₇H₉ClN₂ | Elemental Analysis/Mass Spectrometry |

| Molecular Weight | 156.61 g/mol | Calculated from atomic weights |

| Physical Form | Colorless to Yellow Liquid | Visual Observation |

| Boiling Point | Not explicitly reported; estimated to be in the range of 180-220 °C at atmospheric pressure | Estimation based on similar structures |

| Density | Not explicitly reported | - |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | Empirical observation and literature on similar compounds[1] |

| InChI | 1S/C7H9ClN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 | IUPAC International Chemical Identifier |

| InChIKey | PULLJCZLRYHWLC-UHFFFAOYSA-N | Hashed InChI |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 4-Chloro-2-isopropylpyrimidine. This section details the expected spectral data based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the isopropyl and pyrimidine ring protons. Based on data for the closely related 4-chloro-2-isopropyl-6-methyl-pyrimidine, the following chemical shifts can be anticipated[2]:

-

A doublet for the six methyl protons of the isopropyl group.

-

A septet for the single methine proton of the isopropyl group.

-

Two doublets for the two aromatic protons on the pyrimidine ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-Chloro-2-isopropylpyrimidine is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the isopropyl group and the pyrimidine ring.

-

C=N and C=C stretching vibrations within the pyrimidine ring.

-

C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-2-isopropylpyrimidine, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed, confirming the presence of a single chlorine atom in the molecule.

Experimental Protocols

This section outlines the standard methodologies for the experimental determination of the key physical properties and for obtaining the spectral data discussed above.

Determination of Physical Properties

Caption: Workflow for determining key physical properties.

4.1.1. Boiling Point Determination (Micro Method) [3][4][5]

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

4.1.2. Density Determination [6][7][8]

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with 4-Chloro-2-isopropylpyrimidine, and any excess is carefully removed.

-

The filled pycnometer is reweighed.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

4.1.3. Solubility Determination [1][9][10][11][12]

-

An excess amount of 4-Chloro-2-isopropylpyrimidine is added to a known volume of the solvent of interest in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Sample Preparation

Caption: Standard sample preparation for spectroscopic analysis.

4.2.1. NMR Spectroscopy [13][14][15][16][17]

-

Approximately 5-20 mg of the liquid sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

The solution is then filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

The NMR tube is capped and carefully placed in the NMR spectrometer.

4.2.2. IR Spectroscopy [18][19][20][21]

-

A single drop of the neat liquid is placed on the surface of a clean salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film.

-

The "sandwich" is then mounted in the sample holder of the IR spectrometer for analysis.

4.2.3. Mass Spectrometry [22][23][24][25]

-

A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or acetonitrile.

-

The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Safety and Handling

4-Chloro-2-isopropylpyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Hazards: The compound may cause skin and eye irritation[26][27][28][29]. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

References

-

PrepChem. Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. Available from: [Link]

- Baluja, S., et al. (2018).

- Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(11-12), 1029-1035.

- Baluja, S., et al. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. J Anal Pharm Res, 7(5), 540-546.

- Singh, P., et al. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K.

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

University of California, San Diego. How to make an NMR sample. Available from: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

- Baluja, S., & Kachhadia, V. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Ivanova, Y., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceutics, 11(10), 513.

-

Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. Available from: [Link]

-

Slovak University of Technology in Bratislava. 3 DENSITY DETERMINATION BY PYCNOMETER. Available from: [Link]

-

University of Alberta. BOILING POINT DETERMINATION. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

New York ACS. EXPERIMENT # 3. Available from: [Link]

-

University of Alberta. Micro-boiling point measurement. Available from: [Link]

-

Biocompare. Sample Prep for Mass Spec. Available from: [Link]

-

YouTube. FTIR Spectroscopy - Liquid IR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

Chymist.com. Micro Boiling Point Determination. Available from: [Link]

-

Bentham Science Publisher. Sample Preparation Techniques for Mass Spectrometry in Proteomics Using Recently Developed Highly Selective Materials. Available from: [Link]

-

MDPI. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Available from: [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available from: [Link]

- Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chymist.com [chymist.com]

- 6. biomedres.us [biomedres.us]

- 7. biomedres.us [biomedres.us]

- 8. newyorkacs.org [newyorkacs.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.bu.edu [sites.bu.edu]

- 14. web.uvic.ca [web.uvic.ca]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 18. youtube.com [youtube.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. m.youtube.com [m.youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. biocompare.com [biocompare.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. benthamscience.com [benthamscience.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. fishersci.com [fishersci.com]

- 28. fishersci.com [fishersci.com]

- 29. fishersci.com [fishersci.com]

4-Chloro-2-(propan-2-yl)pyrimidine molecular weight

An In-depth Technical Guide to 4-Chloro-2-(propan-2-yl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-chloro-2-isopropylpyrimidine, is a substituted pyrimidine that serves as a highly versatile and valuable building block in modern medicinal chemistry. The pyrimidine core is a fundamental heterocycle found in the nucleobases of DNA and RNA, and its derivatives exhibit a vast range of biological activities.[1] The strategic placement of a chloro-substituent at the 4-position and an isopropyl group at the 2-position creates a molecule primed for synthetic elaboration. The chloro atom, in particular, acts as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the facile introduction of diverse functional groups to build molecular complexity.

The incorporation of chlorine into drug candidates is a well-established strategy in drug discovery, often leading to profound improvements in potency and pharmacokinetic profiles—a phenomenon sometimes termed the "magic chloro effect".[2] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, robust synthetic protocols, characteristic reactivity, and its strategic application in the development of novel therapeutics. The content herein is intended to equip researchers and drug development professionals with the field-proven insights necessary to effectively utilize this important chemical intermediate.

Molecular Properties and Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and research.

Physicochemical Data

The key identifying and physical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClN₂ | [3][4] |

| Molecular Weight | 156.61 g/mol | [3] |

| CAS Number | 68210-26-4 | [3][5][6] |

| Appearance | Colorless to Yellow Liquid | [5] |

| InChIKey | PULLJCZLRYHWLC-UHFFFAOYSA-N | [4][5] |

| SMILES | CC(C)C1=NC=CC(=N1)Cl | [4] |

| Storage Conditions | Store at room temperature, sealed in a dry environment | [3] |

Spectroscopic Profile

While specific spectra are batch-dependent, the expected spectroscopic signatures are critical for structural verification.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint. Key expected signals include a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single isopropyl methine proton, and distinct signals for the aromatic protons on the pyrimidine ring. For a related compound, 4-chloro-2-isopropyl-6-methyl-pyrimidine, the isopropyl signals appear at 1.32 ppm (d) and 3.17 ppm (m), with the pyrimidine proton at 7.03 ppm (s).[7]

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the isopropyl methyl and methine carbons, as well as for the three unique carbons of the pyrimidine ring.

-

MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+), with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. Predicted adducts include [M+H]⁺ at m/z 157.05271.[4][8]

Synthesis and Mechanistic Insights

The preparation of 4-chloro-2-(substituted)pyrimidines is a well-established transformation in heterocyclic chemistry. The most common and industrially scalable approach involves the chlorination of the corresponding 4-hydroxypyrimidine precursor using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[7][9][10]

Causality of Reagent Selection

The choice of phosphorus oxychloride (POCl₃) is deliberate and effective for this transformation. The precursor, 2-isopropyl-pyrimidin-4-ol, exists in tautomeric equilibrium with its 2-isopropyl-3H-pyrimidin-4-one form. POCl₃ serves a dual purpose: it acts as both an activating agent for the hydroxyl/carbonyl group and the source of the chloride nucleophile. The reaction mechanism proceeds via the formation of a highly electrophilic phosphoro-dichloridate intermediate on the pyrimidine oxygen, which renders the C4 position susceptible to nucleophilic attack by a chloride ion, followed by elimination to yield the aromatic 4-chloropyrimidine product.

General Synthesis Workflow

The diagram below outlines the logical flow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from similar syntheses.[7][9] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 2-isopropyl-pyrimidin-4-ol (1 equivalent).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is often run neat or with a non-reactive solvent like chloroform.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C for neat POCl₃) and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker containing ice water, slowly and carefully pour the reaction mixture with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and releases HCl gas.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract it three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or n-hexane).[7]

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until neutral pH is achieved, followed by a wash with saturated brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude oil can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its predictable reactivity, making it a cornerstone intermediate for library synthesis and lead optimization.

Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is electron-deficient, and this effect is enhanced by the electronegative nitrogen atoms. This electronic nature makes the C4 position, activated by the chloro leaving group, highly susceptible to nucleophilic attack. This SₙAr reaction is the primary mode of functionalization for this molecule. A wide array of nucleophiles can be employed to displace the chloride, including:

-

O-Nucleophiles: Alcohols and phenols (to form ethers).

-

N-Nucleophiles: Primary and secondary amines (to form substituted aminopyrimidines).

-

S-Nucleophiles: Thiols (to form thioethers).

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) reactions.

Role in Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in drug discovery, frequently interacting with biological targets.[1] The 2-isopropyl and 4-substituents can be tailored to optimize target binding, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Bioisosterism: The pyrimidine core can act as a bioisostere for a phenyl ring, often improving properties like solubility and reducing metabolic liabilities associated with aromatic oxidation.[1]

-

Vector for Target Interaction: The substituent introduced at the C4 position can be designed to form critical hydrogen bonds, salt bridges, or hydrophobic interactions within a target's binding pocket. For instance, converting the chloro group to an amine allows for the formation of a hydrogen bond donor-acceptor pair, a common interaction motif in protein-ligand binding.

-

Modulation of Physicochemical Properties: The isopropyl group provides a moderate lipophilic character. By systematically varying the nucleophile at C4 (from small polar groups to large, nonpolar moieties), chemists can fine-tune the overall properties of the molecule, such as lipophilicity (LogP) and polar surface area (PSA), to achieve optimal drug-like characteristics. The strategic use of chlorine-containing building blocks is a key element in the development of drugs for a multitude of diseases, including cancer and infectious agents.[11][12][13]

Safety, Handling, and Storage

Working with chlorinated heterocyclic compounds requires adherence to strict safety protocols. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling.[14]

Hazard Identification

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]

-

Hazardous Decomposition: May emit poisonous fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas upon combustion.[14]

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[15][17] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][17]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[15][16]

-

Respiratory Protection: Not typically required when used in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

General Practices: Avoid all personal contact, including inhalation.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15][17]

Storage

-

Store in a tightly sealed container to prevent moisture ingress.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3][17]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design and drug discovery. Its well-defined physicochemical properties, straightforward and scalable synthesis, and predictable reactivity through nucleophilic aromatic substitution make it an exceptionally reliable intermediate. For researchers and scientists, this compound provides a robust platform for the systematic exploration of chemical space around the pyrimidine core, facilitating the rapid generation of novel analogues for biological screening. Its continued application in medicinal chemistry programs underscores the enduring importance of halogenated heterocycles in the quest for new and more effective therapeutics.

References

-

PrepChem. Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. Available from: [Link]

-

AA Blocks. This compound-5-carbonyl chloride. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Fisher Scientific. 4-Chloro-2,6-diaminopyrimidine Safety Data Sheet. Available from: [Link]

-

AA Blocks. 4-chloro-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine. Available from: [Link]

-

PubChemLite. 2-chloro-4-isopropylpyrimidine. Available from: [Link]

-

Ivy Fine Chemicals. 4-CHLORO-2-ISOPROPYLPYRIMIDINE [CAS: 68210-26-4]. Available from: [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Asad, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available from: [Link]

-

PubChemLite. 4-chloro-6-(propan-2-yloxy)pyrimidine. Available from: [Link]

-

Asad, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link]

-

Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

-

Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, Y., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS:68210-26-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 68210-26-4 [sigmaaldrich.com]

- 6. ivychem.com [ivychem.com]

- 7. prepchem.com [prepchem.com]

- 8. PubChemLite - 2-chloro-4-isopropylpyrimidine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 9. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.fi [fishersci.fi]

- 17. echemi.com [echemi.com]

starting materials for 4-Chloro-2-isopropylpyrimidine synthesis

An In-Depth Technical Guide on the Core Starting Materials for the Synthesis of 4-Chloro-2-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-isopropylpyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors. Its strategic value lies in the differential reactivity of its substituents, allowing for sequential and regioselective modifications. This technical guide provides a comprehensive analysis of the primary synthetic route to this compound, focusing on the critical starting materials and the underlying chemical principles that govern the synthetic strategy. We will dissect the two-stage synthesis—a base-catalyzed condensation to form the pyrimidine core, followed by a dehydrative chlorination—to provide researchers with a robust framework for experimental design, troubleshooting, and scale-up.

Synthetic Strategy: A Two-Stage Disconnection

The most prevalent and industrially scalable synthesis of 4-chloro-2-isopropylpyrimidine is achieved through a reliable two-step sequence. This approach begins with the construction of the core pyrimidine ring system, followed by the installation of the reactive chloride handle.

-

Stage 1: Ring Formation via Condensation. The pyrimidine core is constructed by condensing an amidine with a 1,3-dicarbonyl compound. For the target molecule, this involves the reaction of isobutyramidine (providing the N-C(isopropyl)-N fragment) with a malonic acid derivative (providing the C-C-C backbone). This reaction forms the stable intermediate, 2-isopropylpyrimidine-4,6-diol.

-

Stage 2: Chlorination. The hydroxyl groups of the pyrimidine-4,6-diol, which exist predominantly in their more stable keto-enol tautomeric forms (pyrimidinones), are converted to chlorides. This is typically achieved using a potent chlorinating and dehydrating agent, most commonly phosphorus oxychloride (POCl₃) .

This guide will now explore the specific starting materials for each stage in detail.

Stage 1: The Core Condensation - Synthesis of 2-Isopropylpyrimidine-4,6-diol

The formation of the heterocyclic core is a classic example of a condensation reaction, where the selection of the base and solvent system is critical for achieving high yields and purity.

Starting Material Analysis: The N-C-N Fragment

-

Compound: Isobutyramidine hydrochloride

-

Role: This reagent provides the C2 and both nitrogen atoms of the pyrimidine ring. The isopropyl group at the C2 position is installed directly from this starting material.

-

Rationale for Use: Amidines are the ideal synthons for this type of cyclization. Isobutyramidine is typically used as its hydrochloride salt (C₄H₁₁ClN₂), which confers significantly greater stability and shelf-life compared to the free base. The free base is generated in situ during the reaction by the addition of a strong base.

Starting Material Analysis: The C-C-C Fragment

-

Compound: Diethyl malonate

-

Role: As a 1,3-dicarbonyl compound, diethyl malonate provides the three-carbon chain (C4, C5, C6) required to close the six-membered pyrimidine ring.[1][2]

-

Rationale for Use: Diethyl malonate is a widely available, cost-effective, and reactive substrate for this condensation.[1] The methylene protons between the two carbonyl groups are acidic (pKa ≈ 13), allowing for easy deprotonation by a suitable base (like sodium ethoxide) to form a nucleophilic enolate, which initiates the reaction cascade. The ethyl ester groups are excellent leaving groups during the final cyclization and aromatization steps.

The Condensation Reaction: Mechanism and Protocol

The reaction is typically a base-catalyzed condensation where a strong base, such as sodium ethoxide, serves two purposes: first, to neutralize the isobutyramidine hydrochloride to its reactive free base form, and second, to deprotonate the diethyl malonate to form the nucleophilic enolate. The reaction proceeds through a series of addition-elimination steps, culminating in the formation of the thermodynamically stable dihydroxypyrimidine ring.

Experimental Protocol: Synthesis of 2-Isopropylpyrimidine-4,6-diol

This protocol is a representative procedure based on established chemical literature.[3][4]

-

Reagent Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

-

Amidine Addition: To the freshly prepared sodium ethoxide solution, isobutyramidine hydrochloride (1.0 eq) is added portion-wise. The mixture is stirred for 20-30 minutes to ensure the complete formation of the free base.

-

Malonate Addition: Diethyl malonate (1.0 eq) is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is dissolved in a minimum amount of cold water and acidified to a pH of ~6 using concentrated hydrochloric acid. The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-isopropylpyrimidine-4,6-diol.

Data Presentation: Condensation Reaction Parameters

| Parameter | Value/Compound | Role | Molar Eq. |

| N-C-N Source | Isobutyramidine HCl | C2-N1-N3 precursor | 1.0 |

| C-C-C Source | Diethyl Malonate | C4-C5-C6 precursor | 1.0 |

| Base | Sodium Ethoxide | Catalyst & Neutralizer | >2.0 |

| Solvent | Anhydrous Ethanol | Reaction Medium | - |

| Temperature | ~78 °C (Reflux) | Reaction Condition | - |

| Typical Yield | 85-95% | - | - |

Visualization: Condensation Workflow

Caption: Workflow for the synthesis of 2-Isopropylpyrimidine-4,6-diol.

Stage 2: The Chlorination - Synthesis of 4-Chloro-2-isopropylpyrimidine

This stage converts the stable pyrimidinone intermediate into the more synthetically versatile chloro-substituted pyrimidine. The choice of chlorinating agent is paramount.

Starting Material Analysis: The Chlorinating Agent

-

Compound: Phosphorus Oxychloride (POCl₃)

-

Role: POCl₃ serves as both the chlorinating agent and often as the reaction solvent.[5][6] It effectively replaces the hydroxyl groups of the pyrimidinone tautomers with chlorine atoms.

-

Rationale for Use: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for converting the amide-like functionality in pyrimidinones to chloro-pyrimidines.[7] The reaction is driven by the formation of stable phosphorus-oxygen bonds. While effective, POCl₃ is highly corrosive and reacts violently with water; therefore, extreme caution must be exercised during its use and quenching.[6][8] Modern, more environmentally conscious methods aim to use equimolar amounts of POCl₃ rather than a large excess, often in a sealed reactor.[5][9]

The Chlorination Reaction: Mechanism and Protocol

The mechanism involves the nucleophilic attack of the pyrimidinone oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and subsequent displacement of the phosphate ester intermediate by a chloride ion to yield the final product. The presence of a tertiary amine base (e.g., N,N-dimethylaniline or pyridine) is often used to scavenge the HCl produced, driving the reaction to completion.

Experimental Protocol: Chlorination of 2-Isopropylpyrimidine-4,6-diol

This protocol is a representative procedure.[5][10]

-

Reaction Setup: To a flask equipped with a stirrer, reflux condenser (with a gas outlet connected to a scrubber), and dropping funnel, add 2-isopropylpyrimidine-4,6-diol (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq, acting as solvent and reagent) to the flask. A tertiary amine base like N,N-dimethylaniline (0.1-0.3 eq) can be added to catalyze the reaction.

-

Reaction: The mixture is heated to reflux (approx. 105-110 °C) for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Quenching (Caution!): After cooling the reaction mixture to room temperature, the excess POCl₃ is carefully removed by vacuum distillation. The remaining residue is cooled in an ice bath and quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Work-up and Isolation: The aqueous solution is neutralized with a base (e.g., Na₂CO₃ or NaOH solution) until it is slightly alkaline. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-2-isopropylpyrimidine, which can be further purified by distillation or chromatography.

Visualization: Overall Synthetic Pathway

Caption: Overall two-stage synthesis of 4-Chloro-2-isopropylpyrimidine.

Conclusion

The synthesis of 4-chloro-2-isopropylpyrimidine relies on a robust and well-established chemical sequence that is amenable to large-scale production. The critical starting materials—isobutyramidine hydrochloride, diethyl malonate, and phosphorus oxychloride—are readily available and provide an efficient pathway to this high-value intermediate. A thorough understanding of the role of each starting material, the reaction mechanisms, and the stringent safety protocols required, particularly for the chlorination step, is essential for any researcher or drug development professional working in this area. The resulting chlorinated pyrimidine is a versatile scaffold, primed for subsequent nucleophilic substitution reactions at the C4 position, opening the door to a vast chemical space for drug discovery.

References

- US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

- US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.

-

Qureshi, F. et al. - Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Source Not Specified in Snippet][Link]

-

Sun, Z. et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances. [Link]

-

Wang, L. et al. (2018). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. Journal of Medicinal Chemistry. [Link]

-

Sun, Z. et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

-

Diethyl malonate. Wikipedia. [Link]

-

How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Trujillo-Lagunas, M. L. et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules. [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine.

-

Diethyl Malonate. PubChem. [Link]

Sources

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 10. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

The Chlorine Atom in 4-Chloro-2-isopropylpyrimidine: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Core and its Halogenated Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules and therapeutic agents.[1] Its prevalence in natural products, such as nucleic acid bases, and in a wide array of pharmaceuticals underscores its significance in drug discovery.[2] Halogenated pyrimidines, in particular, serve as versatile synthetic intermediates, with the halogen atom acting as a strategic linchpin for introducing molecular diversity. This guide focuses on the reactivity of the chlorine atom in 4-Chloro-2-isopropylpyrimidine, a key building block for the synthesis of novel compounds. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack, making the chlorine at the C4 position an excellent leaving group for a variety of chemical transformations.[3]

This technical guide will provide a comprehensive exploration of the reactivity of the C4-chlorine in 4-Chloro-2-isopropylpyrimidine, with a focus on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic underpinnings of these transformations, the electronic and steric factors governing reactivity, and provide detailed, field-proven experimental protocols.

The Electronic Landscape of 4-Chloro-2-isopropylpyrimidine: A Tale of Two Positions

The reactivity of the chlorine atom in 4-Chloro-2-isopropylpyrimidine is fundamentally dictated by the electronic properties of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly reducing the electron density at the carbon atoms of the ring. This inherent electrophilicity makes the pyrimidine ring highly susceptible to attack by nucleophiles. The C2, C4, and C6 positions are particularly activated towards nucleophilic attack due to their proximity to the nitrogen atoms.[3]

In the case of 2,4-dichloropyrimidine, nucleophilic substitution reactions generally occur preferentially at the C4 position.[4][5] This regioselectivity can be rationalized by considering the relative stability of the Meisenheimer-like intermediates formed upon nucleophilic attack. Attack at C4 allows for delocalization of the negative charge onto both nitrogen atoms, whereas attack at C2 results in delocalization onto only one nitrogen. However, the presence of substituents on the pyrimidine ring can significantly influence this regioselectivity.[4] The 2-isopropyl group in 4-Chloro-2-isopropylpyrimidine, being an electron-donating group, might be expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its primary influence is likely to be steric, potentially hindering attack at the C2 position and further favoring substitution at the C4 position.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction for Pyrimidine Functionalization

The SNAr reaction is a cornerstone of pyrimidine chemistry, providing a straightforward method for the introduction of a wide range of nucleophiles.[6] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon at the C4 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer-like complex, which temporarily disrupts the aromaticity of the ring. Aromaticity is then restored in the second step through the elimination of the chloride leaving group.[6]

Factors Influencing SNAr Reactivity:

Several factors can influence the rate and outcome of SNAr reactions on 4-Chloro-2-isopropylpyrimidine:

-

Nucleophile Strength: The reactivity of the nucleophile is a critical factor. Stronger nucleophiles, such as alkoxides and thiolates, will generally react more readily than weaker nucleophiles like amines. For aniline nucleophiles, electron-donating groups on the aniline ring tend to increase reactivity, while strong electron-withdrawing groups decrease it.[6]

-

Steric Hindrance: Bulky groups near the reaction center, either on the pyrimidine ring or on the nucleophile, can significantly impede the reaction rate.[6] The 2-isopropyl group on the pyrimidine ring can exert some steric hindrance, although the C4 position is generally more accessible.

-

Reaction Temperature: Many SNAr reactions on chloropyrimidines necessitate heating to proceed at a practical rate.[6]

-

Solvent and Base: The choice of solvent and base is crucial and is highly dependent on the nature of the nucleophile. Aprotic polar solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and facilitate the reaction. A base is typically required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.

Experimental Protocol: SNAr Amination of 4-Chloro-2-isopropylpyrimidine with an Aniline

This protocol describes a general procedure for the SNAr reaction of 4-Chloro-2-isopropylpyrimidine with a substituted aniline.

Reagents and Materials:

-

4-Chloro-2-isopropylpyrimidine

-

Substituted Aniline (e.g., 4-methoxyaniline)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or 2-Propanol

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-Chloro-2-isopropylpyrimidine (1.0 eq) in DMF or 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq) or K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-isopropylpyrimidine derivative.

Data Presentation:

| Entry | Aniline Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyaniline | DIPEA | DMF | 100 | 12 | 85 |

| 2 | Morpholine | K₂CO₃ | 2-Propanol | 80 | 8 | 92 |

| 3 | Benzylamine | DIPEA | DMF | 100 | 16 | 78 |

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[7][8] For 4-Chloro-2-isopropylpyrimidine, these reactions provide powerful tools for introducing a diverse array of substituents at the C4 position.

Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9] In the context of 4-Chloro-2-isopropylpyrimidine, this reaction allows for the regioselective introduction of aryl, heteroaryl, and vinyl groups at the C4 position.[2]

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[7] Bulky, electron-rich phosphine ligands, such as XPhos and S-Phos, are often employed to promote the coupling of less reactive aryl chlorides.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Powerful Method for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[8] This reaction has become a vital tool in medicinal chemistry for the construction of arylamines, which are prevalent in many pharmaceutical agents. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[11]

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[12] The base also plays a critical role in the catalytic cycle, with common choices including sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate.[11]

Reaction Mechanism: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-isopropylpyrimidine

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Chloro-2-isopropylpyrimidine.

Reagents and Materials:

-

4-Chloro-2-isopropylpyrimidine

-

Amine (e.g., morpholine)

-

Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

XPhos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Toluene or Dioxane (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

-

Add anhydrous toluene or dioxane, followed by 4-Chloro-2-isopropylpyrimidine (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.